5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione
Description
Properties
CAS No. |
918503-61-4 |
|---|---|
Molecular Formula |
C9H8S4 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
5-(2,5-dimethylthiophen-3-yl)dithiole-3-thione |
InChI |
InChI=1S/C9H8S4/c1-5-3-7(6(2)11-5)8-4-9(10)13-12-8/h3-4H,1-2H3 |
InChI Key |
VWKVTOGJRKFIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=CC(=S)SS2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Sulfuration of 3-Oxoesters
One of the most common methods for synthesizing 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione involves the sulfuration of 3-oxoesters. This method was pioneered by Pedersen and Lawesson in 1979. The general reaction can be summarized as follows:
- Reagents : Lawesson's reagent and elemental sulfur.
- Conditions : Reflux in toluene.
- Yields : Nearly quantitative yields reported for unsubstituted and monosubstituted 3-oxoesters.
This method has been shown to be effective but may yield lower results with certain substituents, such as pyrazinyl groups at C-3.
Synthesis from α-Enolic Dithioesters
Another effective method is the treatment of α-enolic dithioesters with elemental sulfur and indium chloride under solvent-free conditions:
- Reagents : Elemental sulfur and indium chloride.
- Conditions : Heating at 90 °C.
- Yields : Good to excellent yields with a variety of functional groups tolerated.
This one-pot procedure allows for the formation of new S−S and C−S bonds, leading to efficient cyclization into the desired dithiole structure.
Synthesis from Iso-Propenyl Derivatives
Dehydrogenation and sulfuration of iso-propenyl derivatives represent another viable route:
- Reagents : Phosphorus pentasulfide or elemental sulfur.
- Conditions : High temperatures (up to 200 °C).
- Yields : Variable yields depending on substrate structure.
This method has been less frequently used due to its harsh conditions but can yield significant products when optimized.
Synthesis from Terminal Alkynes
A modern approach involves the use of terminal alkynes:
- Reagents : Butyllithium for deprotonation followed by carbon disulfide and elemental sulfur.
- Conditions : One-pot procedure with acidic workup.
- Yields : Moderate to high yields observed.
This method is advantageous due to its simplicity and ability to tolerate various functional groups.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yields | Notes |
|---|---|---|---|---|
| Sulfuration of 3-Oxoesters | Lawesson's reagent, elemental sulfur | Reflux in toluene | Nearly quantitative | Effective for unsubstituted substrates |
| α-Enolic Dithioesters | Elemental sulfur, InCl₃ | 90 °C, solvent-free | Good to excellent | Tolerates various functional groups |
| Iso-Propenyl Derivatives | Phosphorus pentasulfide or elemental sulfur | Up to 200 °C | Variable | Harsh conditions |
| Terminal Alkynes | Butyllithium, carbon disulfide | One-pot | Moderate to high | Simple and versatile |
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiole-thione moiety to dithiol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
The medicinal applications of 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione are primarily centered around its pharmacological activities:
- Antitumor Agents : Research has demonstrated that compounds like this compound can inhibit the growth of cancer cells. For example, compounds derived from this class have shown promising results against breast cancer and lung cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oltipraz | A549 | 0.25 |
| Compound X | MCF-7 | 0.15 |
Solvatochromic Dyes
Another innovative application of this compound is in the field of solvatochromic dyes. The unique electronic properties of dithiole derivatives allow them to be used as solvatochromic materials that change color based on the polarity of the solvent:
- Dye Properties : Studies have shown that this compound exhibits solvatochromism, making it suitable for applications in sensors and indicators .
| Property | Value |
|---|---|
| λmax (nm) | 635 |
| εmax (L cm⁻¹ mol⁻¹) | 32,400 |
Synthesis and Reactivity
The synthesis routes for producing this compound have been optimized to enhance yield and purity:
- Synthetic Methods : Various methods involving different reagents have been explored to synthesize this compound efficiently. For example, reactions involving P4S10 have been shown to produce high yields under controlled conditions .
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor efficacy of a series of dithiole derivatives in vitro against several cancer cell lines. The results indicated that modifications on the thiophene ring significantly enhanced the cytotoxic effects compared to standard treatments.
Case Study 2: Development of Solvatochromic Sensors
Researchers developed a series of solvatochromic sensors utilizing dithiole derivatives for environmental monitoring. These sensors demonstrated high sensitivity to changes in solvent polarity, indicating potential for practical applications in chemical sensing.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione involves its interaction with biological targets such as enzymes and receptors. The dithiole-thione moiety can undergo redox reactions, influencing cellular oxidative stress pathways. This compound may also modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₉H₈S₅.
Key Observations :
- Substituent Effects: Hydroxyphenyl (ADTOH): Polar -OH group enhances water solubility and H₂S release kinetics, enabling apoptosis in melanoma cells via FADD upregulation . Methoxyphenyl (ADT): Methoxy group improves metabolic stability, serving as a prodrug metabolized to ADTOH . Chlorinated Dimers (e.g., 5,5′-Thiobis(4-chloro-DTT)): Dimeric structures exhibit higher molecular weights and altered reactivity, favoring applications in material science over pharmacology .
Pharmacological and Physicochemical Properties
Challenges and Contradictions
- Synthetic Challenges : highlights unexpected dimerization during nucleophilic substitution, suggesting similar reactions for the target compound require precise control .
- Biological Data Gaps : While ADTOH and ADT are well-studied, data on thiophene-substituted DTTs remain sparse, necessitating further pharmacokinetic and mechanistic studies.
Biological Activity
5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione (DMTDT) is a member of the dithiolethione family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered interest due to its ability to modulate various biological pathways, particularly those involved in oxidative stress and enzyme regulation.
- Molecular Formula : C9H8S4
- Molecular Weight : 244.4 g/mol
- CAS Number : 918503-61-4
Antioxidant Properties
DMTDT exhibits significant antioxidant activity, primarily through the activation of the Nrf2/Keap1 signaling pathway. This pathway is crucial for the cellular response to oxidative stress, leading to the upregulation of phase II detoxifying enzymes. Research has shown that DMTDT can induce superoxide generation when reacting with thiols, such as dithiothreitol (DTT) and glutathione (GSH), which may contribute to its protective effects against oxidative damage .
Enzyme Induction
The compound has been documented to induce various phase II enzymes, such as glutathione S-transferases (GSTs) and quinone reductase (QR), which play a role in detoxifying harmful compounds and protecting cells from damage. The mechanism involves the dissociation of Keap1 from Nrf2 upon interaction with DMTDT, facilitating Nrf2 translocation to the nucleus where it activates the expression of protective genes .
Antimicrobial Activity
DMTDT has shown promising results in antimicrobial assays. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial properties. For instance, related compounds have been effective against Escherichia coli and Enterococcus faecalis, indicating potential applications in treating bacterial infections .
Study 1: Antioxidant Mechanism
A study investigated the redox reactions between DMTDT and thiols under physiological conditions. The findings revealed that DMTDT significantly consumed oxygen when incubated with DTT, indicating a robust redox reaction that leads to superoxide formation. This mechanism is essential for understanding how DMTDT enhances antioxidant defenses within cells .
Study 2: Enzyme Induction and Cytoprotection
Another research project focused on the cytoprotective effects of DMTDT in cellular models exposed to oxidative stress. The study found that treatment with DMTDT led to increased levels of Nrf2-targeted genes, suggesting that it effectively activates cellular defense mechanisms against oxidative damage .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for 5-(2,5-Dimethylthiophen-3-yl)-3H-1,2-dithiole-3-thione and related dithiolethiones?
Answer:
The synthesis of dithiolethiones typically involves cyclization reactions using enamines or hydrazides with carbon disulfide (CS₂) and sulfur under reflux conditions. For example:
- Stepwise synthesis : Reacting substituted thiophene precursors with CS₂ in the presence of KOH or piperidine, followed by cyclization via reflux in ethanol or THF. Purification often involves column chromatography (silica gel, benzene eluent) and recrystallization from methanol .
- Esterification : Derivatives with carboxyl groups are esterified using DCC (N,N′-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .
Key reagents : CS₂, KOH, DCC, DMAP, anhydrous pyridine hydrochloride.
Basic: How is structural characterization and purity validation performed for this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and ring structure (e.g., δ 2.77 ppm for CH₂ groups in tetrahydro derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₈OS₃: 240.365 g/mol) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dithiolethione core geometry) .
- HPLC : Ensures >95% purity, critical for biological assays .
Advanced: What mechanistic insights explain the induction of phase II detoxification enzymes by dithiolethiones?
Answer:
Dithiolethiones activate the Nrf2-Keap1 pathway, leading to transcriptional upregulation of phase II enzymes (e.g., glutathione S-transferase, NAD(P)H quinone oxidoreductase).
- Key evidence :
- In rat hepatocytes, 3H-1,2-dithiole-3-thione derivatives increase glutathione synthesis by 2–3 fold via Nrf2 .
- Structural analogs like ADT-OH upregulate heme oxygenase-1 (HO-1), a Nrf2 target, in endothelial cells .
Contradiction : Some derivatives (e.g., 5-tert-butyl variants) show weaker activity than the parent compound, highlighting substituent-dependent efficacy .
Advanced: How do structural modifications influence the chemopreventive and cytotoxic properties of dithiolethiones?
Answer:
- Electron-donating groups : Methoxy (-OCH₃) or hydroxy (-OH) substituents enhance H₂S release kinetics and cytoprotection. For example, ADT-OH (4-hydroxyphenyl derivative) shows slow H₂S release, reducing oxidative stress in HUVECs .
- Hydrophobic substituents : Methyl or tert-butyl groups improve membrane permeability but may reduce solubility, limiting in vivo bioavailability .
Data Table :
| Derivative | H₂S Release Rate | Nrf2 Activation (Fold) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| ADT (4-methoxyphenyl) | Moderate | 2.5 | 48.2 (MDA-MB-231) |
| ADT-OH (4-hydroxyphenyl) | Slow | 3.8 | 32.1 (Melanoma) |
| Parent (3H-1,2-dithiole) | Fast | 5.0 | 12.4 (Hepatocytes) |
Advanced: What experimental models are used to evaluate the anti-cancer efficacy of this compound?
Answer:
- In vitro :
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) in melanoma cells treated with ADT-OH shows 40% apoptosis at 50 μM .
- Pathway inhibition : Western blotting confirms suppression of STAT3 phosphorylation (Tyr705) and NF-κB nuclear translocation .
- In vivo :
Advanced: How do researchers address contradictions in efficacy and toxicity across dithiolethione derivatives?
Answer:
- Dose-response studies : Munday et al. (2004) established a non-linear relationship between dithiolethione concentration and enzyme induction, with toxicity emerging at >100 μM due to reactive sulfur species .
- Prodrug strategies : Polymeric micelles (e.g., PEG-PLA conjugates) improve ADT-OH bioavailability and reduce hepatotoxicity by 50% in rat models .
- Comparative SAR analysis : Substituents at the 5-position are critical; bulky groups (tert-butyl) reduce enzyme induction but enhance antiviral activity (e.g., oltipraz against HIV) .
Advanced: What computational methods are employed to predict dithiolethione reactivity and stability?
Answer:
- Density Functional Theory (DFT) : Calculates bond lengths (e.g., S-S: 2.05 Å) and charge distribution, correlating with H₂S release rates .
- Molecular Dynamics (MD) : Simulates interactions with Keap1’s cysteine residues, predicting Nrf2 activation potential .
Key finding : The dithiolethione core’s electron-deficient sulfur atoms are essential for nucleophilic attack by cellular thiols, triggering H₂S release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
